3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid
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Overview
Description
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid typically involves the introduction of the trifluoroethyl group to a cyclohexane derivative. One common method is the reaction of cyclohexane-1-carboxylic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of materials with enhanced chemical resistance and stability, such as coatings and polymers.
Mechanism of Action
The mechanism by which 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The trifluoroethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: A related compound used in the synthesis of polymers with unique properties.
2,2,2-Trifluoroethyl ether: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in the synthesis of fluorinated derivatives with potential biological and industrial uses.
Biological Activity
3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group significantly influences the compound's chemical properties, enhancing lipophilicity and altering interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12F3O2 with a molecular weight of approximately 210.19 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a trifluoroethyl group. This configuration contributes to its distinct reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoroethyl group enhances the compound's electronic properties, which can increase binding affinity to specific enzymes or receptors. This modulation of biological pathways makes it a valuable candidate in drug discovery and development.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : Its derivatives show promising receptor binding capabilities, suggesting potential applications in pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research has shown that the presence of the trifluoroethyl group can enhance the lipophilicity of the compound, improving its absorption and distribution within biological systems. This property is crucial for developing therapeutics that require efficient bioavailability .
- Fluorinated Compounds in Drug Development : A review highlighted that fluorinated compounds like this compound are increasingly used in drug design due to their unique pharmacokinetic properties. These compounds often exhibit improved metabolic stability and reduced toxicity profiles compared to their non-fluorinated counterparts .
- Comparative Studies : In comparative studies with similar compounds, this compound demonstrated superior interaction profiles with certain biological targets, indicating its potential as a lead compound for further development .
Applications
The applications of this compound span various fields:
- Medicinal Chemistry : Its derivatives are being explored as potential drug candidates targeting specific diseases.
- Agricultural Chemistry : The compound's unique properties make it a candidate for developing agrochemicals such as herbicides and insecticides that require enhanced efficacy and stability .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h6-7H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDHTBAGCKXPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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